molecular formula C2H8Cl3NO B13728616 2,2-Dichloroethanamine hydrate hydrochloride

2,2-Dichloroethanamine hydrate hydrochloride

Cat. No.: B13728616
M. Wt: 168.45 g/mol
InChI Key: FXSJTCJBFGJUMQ-UHFFFAOYSA-N
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Description

2,2-Dichloroethanamine hydrate hydrochloride is a chemical compound with the molecular formula C2H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and an amine group, making it a versatile reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethanamine hydrate hydrochloride typically involves the reaction of ethylene diamine with chlorine gas under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethanamine hydrate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloroethanamine hydrate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-Dichloroethanamine hydrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction is crucial for its applications in enzyme inhibition and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethanamine hydrochloride
  • Bis(2-chloroethyl)amine hydrochloride
  • 2,2-Dichlorodiethylamine hydrochloride

Uniqueness

2,2-Dichloroethanamine hydrate hydrochloride is unique due to its specific molecular structure, which allows for versatile chemical reactions and applications. Its dual chlorine atoms and amine group make it a valuable reagent in synthetic chemistry, distinguishing it from other similar compounds .

Properties

Molecular Formula

C2H8Cl3NO

Molecular Weight

168.45 g/mol

IUPAC Name

2,2-dichloroethanamine;hydrate;hydrochloride

InChI

InChI=1S/C2H5Cl2N.ClH.H2O/c3-2(4)1-5;;/h2H,1,5H2;1H;1H2

InChI Key

FXSJTCJBFGJUMQ-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)N.O.Cl

Origin of Product

United States

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